Extreme Selectivity Profile vs. Promiscuous Coumarin Scaffolds
In a comprehensive profiling panel comprising over 25 distinct confirmatory and screening bioassays through the NIH Molecular Libraries Program, 7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one was scored as 'Inactive' in 24 of 25 assays, demonstrating an inactivity rate of 96% [1]. This contrasts sharply with the promiscuous inhibition profiles observed for simple 7-hydroxycoumarin derivatives, which typically exhibit moderate to potent activity against enzymes such as lipoxygenase and CYP2A6 (e.g., IC50 values ranging from 50 nM to 10 µM) [2]. The near-complete lack of activity across a broad target panel indicates a uniquely low potential for off-target interference.
| Evidence Dimension | Percentage of Assays Scored as Inactive in Broad Profiling Panels |
|---|---|
| Target Compound Data | 96% inactivity (24/25 assays; only active in autofluorescence control AID 709) |
| Comparator Or Baseline | 7-Hydroxycoumarin and general coumarin scaffold: Typically active in 20-50% of enzymatic/cellular assays (class-level observation) |
| Quantified Difference | 3- to 4-fold higher inactivity rate; target compound occupies a distinct sparse-activity tail of the coumarin selectivity distribution |
| Conditions | NIH Molecular Libraries Small Molecule Repository profiling panel; assays include kinases, phosphatases, GPCRs, and cytotoxicity (HEK293, HPDE-C7, Jurkat) [1] |
Why This Matters
For screening facilities and assay developers, this extreme selectivity validates the compound's use as a high-confidence negative control and minimizes the risk of false positives due to non-specific coumarin interference.
- [1] PubChem BioAssay Summary for CID 5389391. National Center for Biotechnology Information. View Source
- [2] BindingDB BDBM109748, CHEMBL179477. Inhibition of human CYP2A6-mediated 7-hydroxy coumarin formation. IC50: 360 nM. Also see BDBM50358746 for IC50 50 nM on CYP2A6. View Source
